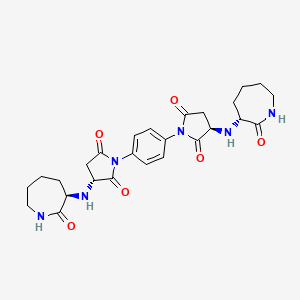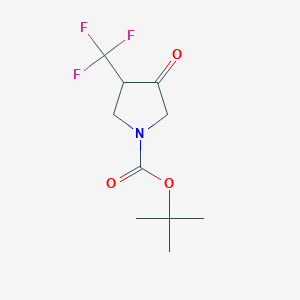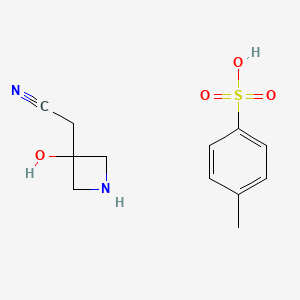
2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a hydroxyazetidine ring attached to an acetonitrile group, combined with 4-methylbenzenesulfonic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Acetonitrile Group: The acetonitrile group is attached through nucleophilic substitution reactions.
Combination with 4-Methylbenzenesulfonic Acid: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and acetonitrile group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile: Similar structure but with an acetyl group instead of a hydroxy group.
3-Hydroxyazetidine-3-carbonitrile: Lacks the 4-methylbenzenesulfonic acid component.
Uniqueness
2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is unique due to the combination of the hydroxyazetidine ring, acetonitrile group, and 4-methylbenzenesulfonic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-(3-hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5(8)3-7-4-5/h2-5H,1H3,(H,8,9,10);7-8H,1,3-4H2 |
Clé InChI |
XTWYRZJLLJCTOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



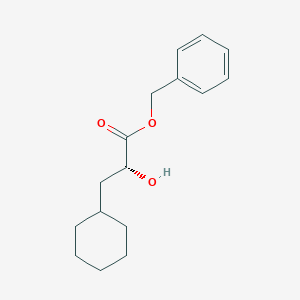
![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)


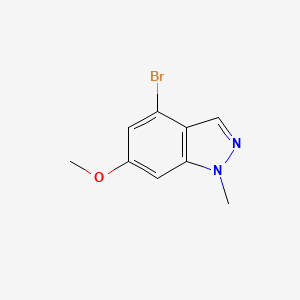
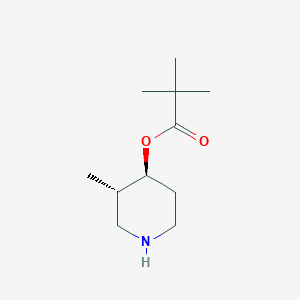
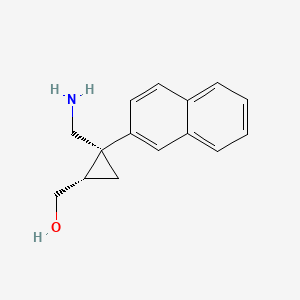
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
